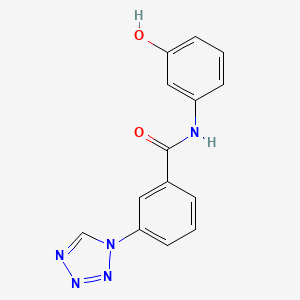

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(3-Hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two critical functional groups:

- 3-(1H-Tetrazol-1-yl) substituent: A bioisostere for carboxylic acids, improving metabolic stability and bioavailability .

Below, we systematically compare this compound with related benzamide derivatives.

Properties

Molecular Formula |

C14H11N5O2 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H11N5O2/c20-13-6-2-4-11(8-13)16-14(21)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |

InChI Key |

XFEDYJKWCLHWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole intermediate is then coupled with a 3-hydroxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1.1 Enzyme Inhibition

Recent studies have highlighted the potential of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide derivatives as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout. A structure-based drug design approach led to the synthesis of several derivatives, with one showing an impressive IC50 value of 0.031 μM, indicating significant potency compared to existing drugs like topiroxostat (IC50 = 0.021 μM) .

1.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The most potent derivatives showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment .

1.3 Antimicrobial Properties

Tetrazole-containing compounds have been reported to possess antimicrobial activity. Studies indicate that certain derivatives of this compound exhibit effective inhibition against various microbial strains, making them candidates for further development as antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural analogs have been investigated for their potential as herbicides. Specifically, N-(tetrazol-5-yl)- or N-(thiazol-3-yl)arylcarboxamides have shown promise as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are crucial in controlling unwanted plants in crops like maize. These compounds can selectively inhibit weed growth while allowing crop plants to thrive, thus enhancing agricultural productivity .

2.2 Plant Growth Regulation

Research into the use of tetrazole derivatives has also pointed towards their role as plant growth regulators. These compounds can modulate plant physiological processes, potentially leading to improved crop yields and resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with hydroxyphenyl and tetrazole groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Substituents and Their Impacts :

Observations :

- The tetrazole group in the target compound may confer metabolic stability compared to carboxylic acid analogs, similar to other tetrazole-containing benzamides .

- High melting points in benzimidazole derivatives (e.g., >300°C in ) suggest strong intermolecular interactions, which may be less pronounced in the target compound due to its smaller tetrazole substituent.

Enzyme Inhibition and Receptor Binding

- mPTP Inhibition : Benzamide derivatives with 3-hydroxyphenyl groups, such as compound 4 in , exhibit concentration-dependent mPTP inhibition via calcium retention modulation . The target compound’s tetrazole group could enhance binding affinity to similar targets.

- GSK3β Interaction: A related benzamide with a (3-hydroxyphenyl)iminomethyl group () interacts with GSK3β, suggesting that the hydroxyphenyl moiety is critical for kinase targeting .

Pharmacokinetic Considerations

- Tetrazole as a Bioisostere : The 1H-tetrazol-1-yl group mimics carboxylic acids, improving oral bioavailability and resistance to enzymatic degradation compared to compounds like isoxazole-3-carboxamide () .

- Hydrogen Bonding : The 3-hydroxyphenyl group may enhance solubility and membrane permeability, as seen in piperazine-containing analogs () .

Biological Activity

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

This compound features a tetrazole ring and a hydroxylated phenyl group, which contribute to its unique chemical reactivity and potential biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research has shown that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies indicate that related tetrazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Compound A | Bacillus subtilis | 100 | Penicillin (31) |

| Compound B | Pseudomonas aeruginosa | 125 | Penicillin (46) |

| Compound C | Staphylococcus aureus | 150 | Vancomycin (20) |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, the compound showed significant cytotoxic effects against breast cancer cells with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed using animal models. It exhibited a reduction in carrageenan-induced paw edema in rats, indicating its effectiveness in mitigating inflammation. The observed effects suggest that the compound may interfere with inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is closely tied to its ability to interact with specific molecular targets. The tetrazole ring is known to mimic carboxylic acids, facilitating binding to enzymes or receptors involved in various biological processes. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to the observed pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenolic and tetrazole components can significantly influence biological activity:

- Hydroxyl Group Position : The position of the hydroxyl group on the phenyl ring affects binding affinity and biological activity.

- Tetrazole Substituents : Variations in substituents on the tetrazole ring can enhance or diminish antimicrobial and anticancer properties.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Study 1 : Evaluated the compound's effect on breast cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .

- Study 2 : Investigated its antimicrobial properties against resistant bacterial strains, revealing promising MIC values that suggest potential as an alternative treatment option .

Q & A

Q. Q1. What synthetic strategies are effective for preparing N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and its analogs?

A1. The compound can be synthesized via amide coupling reactions between substituted benzoyl chlorides and aniline derivatives. For example:

- Key reagents : 3-Aminophenol (for the 3-hydroxyphenyl group) and 3-(1H-tetrazol-1-yl)benzoic acid derivatives.

- Conditions : Activation with carbodiimides (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Characterization : Use NMR, NMR, and HRMS to confirm structure and purity. Melting points (>300°C for hydroxyl-substituted analogs) indicate high crystallinity .

Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?

A2. Analytical workflows include:

- NMR spectroscopy : Verify aromatic proton environments (e.g., hydroxyl protons at δ 9–10 ppm, tetrazole protons at δ 8–9 ppm) .

- Mass spectrometry : HRMS data should match the exact molecular weight (e.g., [M+H] peaks within 2 ppm error) .

- Elemental analysis : Confirm C, H, N percentages (e.g., ±0.4% deviation) to rule out impurities .

Advanced Research Questions

Q. Q3. What structure-activity relationship (SAR) insights exist for modifying the tetrazole and hydroxyphenyl moieties?

A3. SAR studies suggest:

- Tetrazole substitution : The 1H-tetrazol-1-yl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases). Replacing it with carboxylates reduces potency .

- Hydroxyphenyl positioning : 3-Hydroxyphenyl analogs show higher solubility and bioavailability compared to 2- or 4-substituted derivatives due to intramolecular hydrogen bonding .

- Methodology : Test analogs in vitro (e.g., prostate cancer cell lines) and correlate substituent effects with IC values .

Q. Q4. How can researchers resolve contradictions in biological activity data across analogs?

A4. Contradictions often arise from:

- Solubility differences : Hydroxyl-substituted analogs may aggregate in aqueous media, leading to false-negative results. Use DMSO stock solutions with ≤0.1% final concentration .

- Off-target effects : Profile selectivity via kinase inhibition panels or CRISPR screening to identify confounding pathways .

- Statistical validation : Replicate assays in triplicate and apply ANOVA to distinguish noise from true activity trends .

Q. Q5. What experimental approaches are recommended for elucidating the compound’s mechanism of action?

A5. Mechanistic studies should integrate:

- Apoptosis assays : Measure caspase-3/7 activation and Annexin V staining in treated cells .

- Pathway analysis : Use Western blotting to assess Akt/mTOR pathway modulation (e.g., phosphorylated S6K as a downstream marker) .

- Cellular imaging : Track cytoskeletal changes (F-actin depolymerization) via phalloidin staining .

Q. Q6. How can computational modeling optimize this compound’s pharmacokinetic properties?

A6. Leverage:

- 3D-QSAR models : Corrogate steric/electronic descriptors (e.g., CoMFA/CoMSIA) with logP and polar surface area to improve blood-brain barrier penetration .

- Molecular docking : Simulate interactions with target proteins (e.g., androgen receptor) to prioritize analogs with stronger binding energies .

- ADMET prediction : Use SwissADME or ADMETlab to filter candidates with unfavorable toxicity profiles .

Q. Q7. What strategies mitigate toxicity while maintaining efficacy in preclinical models?

A7.

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to reduce hepatic metabolism .

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function .

- Tissue-specific delivery : Use nanoparticle formulations (e.g., PLGA) to target tumor microenvironments .

Q. Q8. How can cross-disciplinary approaches enhance research on this compound?

A8. Integrate:

- Chemical biology : Use click chemistry (e.g., alkyne-tagged analogs) to map cellular target engagement via proteomics .

- Materials science : Develop MOF-based carriers to improve solubility and controlled release .

- Bioinformatics : Analyze TCGA datasets to identify patient subgroups most likely to respond to therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.